Cas no 341968-15-8 (7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one)

7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one structure
341968-15-8 structure
Product name:7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
CAS No:341968-15-8
MF:C17H16ClNOS
Molecular Weight:317.833042144775
CID:5711183
PubChem ID:1479803

7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 化学的及び物理的性質

名前と識別子

    • 7-chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
    • 7-chloro-5-[(2-methylphenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
    • 10N-374S
    • AKOS005075702
    • 7-chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
    • 341968-15-8
    • 7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
    • インチ: 1S/C17H16ClNOS/c1-12-4-2-3-5-13(12)11-19-15-10-14(18)6-7-16(15)21-9-8-17(19)20/h2-7,10H,8-9,11H2,1H3
    • InChIKey: AYCUFLDOLQOZRB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C(CCS2)=O)CC1C=CC=CC=1C

計算された属性

  • 精确分子量: 317.0641130g/mol
  • 同位素质量: 317.0641130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 378
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 45.6Ų

7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661585-10mg
7-Chloro-5-(2-methylbenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
341968-15-8 98%
10mg
¥862.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661585-5mg
7-Chloro-5-(2-methylbenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
341968-15-8 98%
5mg
¥661.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661585-1mg
7-Chloro-5-(2-methylbenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
341968-15-8 98%
1mg
¥464.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1661585-2mg
7-Chloro-5-(2-methylbenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
341968-15-8 98%
2mg
¥578.00 2024-05-18

7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 関連文献

7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-oneに関する追加情報

Comprehensive Overview of 7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS No. 341968-15-8)

The compound 7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS No. 341968-15-8) is a structurally unique molecule belonging to the benzothiazepine class, which has garnered significant attention in pharmaceutical and chemical research due to its potential applications. This article delves into its properties, synthesis, and relevance in modern science, addressing common queries such as "What is the role of benzothiazepine derivatives in drug discovery?" and "How is CAS 341968-15-8 utilized in research?"

Chemically, 7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one features a chloro-substituted benzothiazepine core with a 2-methylphenylmethyl side chain. This configuration contributes to its distinct physicochemical properties, including solubility and stability, which are critical for its potential use in medicinal chemistry. Researchers often explore such compounds for their bioactivity, particularly in targeting ion channels or enzymes, aligning with trends in precision medicine and targeted therapy.

The synthesis of CAS 341968-15-8 typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements in green chemistry have prompted investigations into more sustainable synthesis routes, addressing the growing demand for eco-friendly pharmaceutical production. This aligns with the broader industry focus on carbon footprint reduction and green synthesis, topics frequently searched in academic and industrial circles.

In pharmacological contexts, benzothiazepine derivatives like this compound are studied for their potential interactions with central nervous system (CNS) targets. While specific applications of 7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one remain under investigation, its structural analogs have shown promise in modulating calcium channels, a hot topic in neurodegenerative disease research. This connection to CNS disorders makes it a subject of interest for researchers exploring novel therapeutic agents.

From an analytical perspective, characterizing CAS 341968-15-8 involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC, which are standard for verifying purity and structure. The compound's chromatographic behavior and spectral data are often documented in chemical databases, supporting its use as a reference material in labs. This ties into the increasing reliance on open-access chemical data, a trend driven by the FAIR (Findable, Accessible, Interoperable, Reusable) principles in scientific research.

Beyond its scientific applications, 7-Chloro-5-[(2-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is also discussed in the context of intellectual property and patent landscapes. Its structural novelty may hold value for drug development pipelines, reflecting the competitive nature of pharmaceutical innovation. Searches related to patentable chemical entities often highlight such compounds, underscoring their commercial and academic significance.

In summary, CAS No. 341968-15-8 represents a compelling example of how specialty chemicals bridge fundamental research and applied science. Its study aligns with contemporary interests in drug design, sustainable chemistry, and neuropharmacology, making it a relevant topic for both seasoned researchers and those exploring emerging chemical entities. As the scientific community continues to prioritize molecular diversity and therapeutic potential, compounds like this will remain at the forefront of innovation.

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